
Pyrrolidine-2,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine-2,3-dicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H9NO4 and its molecular weight is 159.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Inhibitors of Metalloproteases
PDCA derivatives have been identified as potential inhibitors of metalloproteases, specifically zinc hydrolases. These enzymes play a crucial role in various diseases including hypertension, myocardial ischemia, and certain cancers. Research indicates that PDCA compounds can effectively inhibit the activity of these enzymes, providing therapeutic benefits in conditions associated with excessive metalloprotease activity .
Case Study: Treatment of Cardiovascular Diseases
A study demonstrated that PDCA derivatives could be utilized in the treatment of cardiovascular disorders by inhibiting endothelin-converting enzyme (ECE) activity. This inhibition is beneficial for managing conditions such as congestive heart failure and arrhythmia .
Neuropharmacology
Glutamate Transport Inhibition
PDCA has been used as a selective inhibitor of glutamate transporters, which are critical in regulating neurotransmitter levels in the brain. Its application has been explored in models of neurodegenerative diseases where excessive glutamate can lead to neuronal cell death.
Case Study: Neuroprotective Effects
In experiments involving HT22 neuronal cells, PDCA was shown to impair glutamate-induced cell death, suggesting its potential as a neuroprotective agent . The ability to modulate glutamate transport may offer therapeutic avenues for conditions like Alzheimer's disease and other neurodegenerative disorders.
Biochemistry
Role in Metabolic Pathways
PDCA is also studied for its role in metabolic pathways involving amino acids and neurotransmitters. Its structural similarity to natural compounds allows it to act as an analog, influencing metabolic reactions.
Data Table: Summary of Biochemical Applications
Application Area | Specific Use | Findings |
---|---|---|
Medicinal Chemistry | Metalloprotease Inhibition | Effective against zinc hydrolases |
Neuropharmacology | Glutamate Transport Inhibition | Protects against glutamate toxicity |
Metabolic Pathways | Amino Acid Analog | Influences metabolic reactions |
Materials Science
Synthesis of Polymeric Materials
Recent research has highlighted the potential of PDCA in synthesizing biodegradable polymers. Its incorporation into poly(ester-amide) systems enhances the thermal stability and mechanical properties of the resulting materials.
Case Study: Biodegradable Thermosets
A study on bis(pyrrolidone)-based dicarboxylic acids demonstrated that PDCA could be utilized to create thermosetting polymers with improved environmental sustainability due to their biodegradability .
Eigenschaften
CAS-Nummer |
147235-95-8 |
---|---|
Molekularformel |
C6H9NO4 |
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
pyrrolidine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-1-2-7-4(3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11) |
InChI-Schlüssel |
GLQKHRAKKLRGNR-UHFFFAOYSA-N |
SMILES |
C1CNC(C1C(=O)O)C(=O)O |
Kanonische SMILES |
C1CNC(C1C(=O)O)C(=O)O |
Synonyme |
2,3-PDCA 2,3-pyrrolidinedicarboxylic acid L-trans-2,3-pyrrolidine dicarboxylate pyrrolidine-2,3-dicarboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.